molecular formula C14H11F3N2OS B7890329 2-[4-(trifluoromethyl)phenyl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one

2-[4-(trifluoromethyl)phenyl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one

Cat. No.: B7890329
M. Wt: 312.31 g/mol
InChI Key: KLGQSVMIPOVQAX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

CID 2726824, also known as 2-[4-(trifluoromethyl)phenyl]-1H,4H,5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-one , is a complex compound with a unique structure The primary targets of this compound are currently unknown

Mode of Action

These interactions could potentially lead to changes in the conformation or activity of the target proteins or enzymes .

Action Environment

The action, efficacy, and stability of CID 2726824 could potentially be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or compounds, and the temperature. Specific details about how these factors influence the action of cid 2726824 are currently unknown .

Biochemical Analysis

Biochemical Properties

CID 2726824 is known to be a potent inhibitor of tankyrase 1 (TNKS) and tankyrase 2 (TNKS2) . It interacts with these enzymes, leading to an increase in the protein levels of the axin-GSK3β complex . This interaction plays a crucial role in the biochemical reactions involving CID 2726824.

Cellular Effects

CID 2726824 has significant effects on various types of cells and cellular processes. It influences cell function by promoting the degradation of β-catenin in SW480 cells . This impact on cell signaling pathways, gene expression, and cellular metabolism underscores the importance of CID 2726824 in cellular biochemistry.

Molecular Mechanism

The molecular mechanism of action of CID 2726824 involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting TNKS activity, CID 2726824 increases the protein levels of the axin-GSK3β complex and promotes the degradation of β-catenin .

Temporal Effects in Laboratory Settings

It is known that this compound has a significant impact on the stability and degradation of β-catenin

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGQSVMIPOVQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1NC(=NC2=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCC2=C1NC(=NC2=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(trifluoromethyl)phenyl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-[4-(trifluoromethyl)phenyl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
2-[4-(trifluoromethyl)phenyl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
Reactant of Route 4
2-[4-(trifluoromethyl)phenyl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
Reactant of Route 5
2-[4-(trifluoromethyl)phenyl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one
Reactant of Route 6
2-[4-(trifluoromethyl)phenyl]-1,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one

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